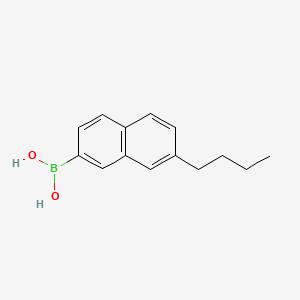

(7-Butylnaphthalen-2-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

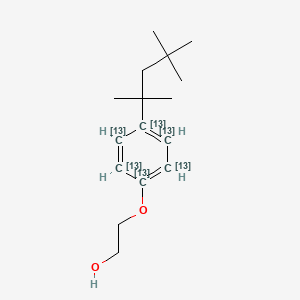

“(7-Butylnaphthalen-2-yl)boronic acid” is an organoboron compound . It has a molecular formula of C14H17BO2 and a molecular weight of 228.10 . It is also known as a chemical compound .

Synthesis Analysis

Borinic acids, including “(7-Butylnaphthalen-2-yl)boronic acid”, can be synthesized through various methods. One common method involves the addition of organometallic reagents to boranes . Another strategy involves the reaction of triarylboranes with a ligand . Protodeboronation of boronic esters has also been reported .Molecular Structure Analysis

The molecular structure of “(7-Butylnaphthalen-2-yl)boronic acid” involves a boron atom bonded to two carbon atoms and one oxygen atom . This results in an enhanced Lewis acidity compared to boronic acids .Chemical Reactions Analysis

Boronic acids, including “(7-Butylnaphthalen-2-yl)boronic acid”, are known to undergo various chemical reactions. For instance, they can participate in cross-coupling reactions . Boronic acids can also undergo protodeboronation, yielding boric acid .Physical And Chemical Properties Analysis

Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids and have a pKa value of 4–10 .Applications De Recherche Scientifique

Nickel-Catalyzed Decarboxylative Borylation

A versatile nickel-catalyzed process has been developed for replacing carboxylic acids with boronate esters using a phthalimide activator. This method facilitates late-stage modification of complex molecules and has been utilized to produce potent in vitro inhibitors of human neutrophil elastase, a target for treating inflammatory lung diseases. The approach demonstrates the utility of boronic acids in medicinal chemistry, particularly in drug discovery and development, by enabling the convenient synthesis of complex boronic acids from readily available carboxylic acids (Li et al., 2017).

Heterocyclic Boronic Acids Synthesis and Applications

The synthesis and applications of a range of heterocyclic boronic acids have been reviewed, highlighting their importance in the synthesis of biphenyls via Suzuki reactions and their biological activities. Despite their utility, the synthesis of heterocyclic boronic acids often presents challenges, underscoring the need for innovative approaches to overcome these difficulties (Tyrrell & Brookes, 2003).

Organic Room-Temperature Phosphorescent Materials

Cyclic esterification of aryl boronic acids with appropriate dihydric alcohols has been shown to be an effective method for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This approach has enabled the conversion of non-RTP and ML active compounds into long-lived RTP emitters and bright ML dyes, demonstrating the potential of boronic acids in materials science for developing advanced luminescent materials (Zhang et al., 2018).

Mécanisme D'action

Target of Action

The primary target of (7-Butylnaphthalen-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic acid component of the compound interacts with the metal catalyst in the reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of (7-Butylnaphthalen-2-yl)boronic acid is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

Safety and Hazards

Orientations Futures

Boronic acids, including “(7-Butylnaphthalen-2-yl)boronic acid”, have been growing in interest due to their potential applications in medicinal chemistry, chemical biology, biomedical devices, and material chemistry . The development of new boronic acid-based compounds and the exploration of novel chemistries using boron are areas of ongoing research .

Propriétés

IUPAC Name |

(7-butylnaphthalen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO2/c1-2-3-4-11-5-6-12-7-8-14(15(16)17)10-13(12)9-11/h5-10,16-17H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXADVUJCDBJIMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=C2)CCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675746 |

Source

|

| Record name | (7-Butylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Butylnaphthalen-2-yl)boronic acid | |

CAS RN |

1310384-80-5 |

Source

|

| Record name | (7-Butylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

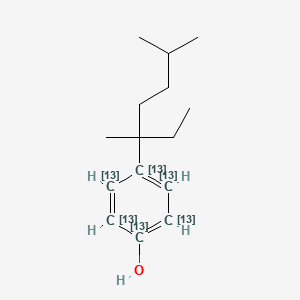

![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)

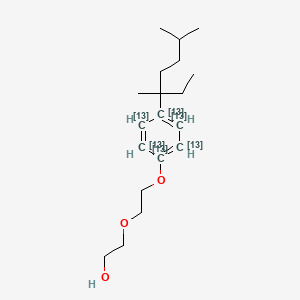

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)

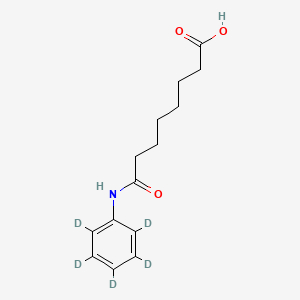

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)